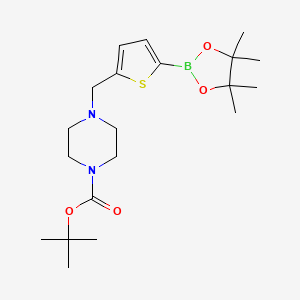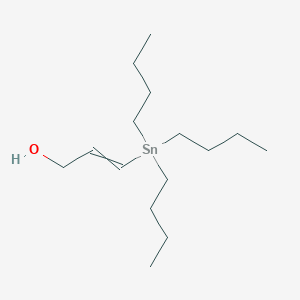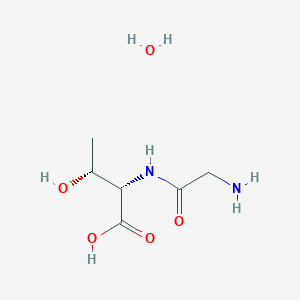
Desfluoroenrofloxacine
Vue d'ensemble
Description
Desfluoroenrofloxacin is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Desfluoroenrofloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desfluoroenrofloxacin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent antibactérien en médecine vétérinaire
La desfluoroenrofloxacine, dérivée de son composé parent, l'enrofloxacine, est utilisée en médecine vétérinaire. Elle agit comme un agent antibactérien puissant contre les bactéries Gram-positives et Gram-négatives. Le mécanisme implique l'inhibition d'enzymes bactériennes telles que la gyrase et la topoisomérase IV, qui sont essentielles à la réplication et à la réparation de l'ADN .
Recherche sur les cellules eucaryotes
Dans des études scientifiques, la this compound peut être utilisée pour explorer ses effets sur les cellules eucaryotes. Des recherches ont montré que les fluoroquinolones peuvent avoir des effets néfastes sur les processus cellulaires, ce qui en fait un sujet d'intérêt pour la compréhension de la toxicité cellulaire et de la sécurité des médicaments .
Contrôle des maladies des animaux aquatiques
Le composé joue un rôle important dans le contrôle des maladies chez les animaux aquatiques. Son efficacité dans le traitement des infections en fait une ressource précieuse en aquaculture, assurant la santé des espèces aquatiques et la sécurité des produits alimentaires aquatiques .
Détection des résidus d'antibiotiques
La this compound peut être utilisée comme molécule cible dans le développement de capteurs pour détecter les résidus d'antibiotiques dans les aliments aquatiques. Cette application est cruciale pour la sécurité alimentaire et la santé publique, car elle aide à surveiller et à contrôler la présence d'antibiotiques dans l'approvisionnement alimentaire .
Études d'impact environnemental
La stabilité et la persistance des fluoroquinolones comme la this compound dans l'environnement en font un sujet important pour les études d'impact environnemental. Les chercheurs peuvent analyser leurs effets à long terme sur les écosystèmes, en particulier leur potentiel à contribuer à la résistance aux antibiotiques .
Complexation avec les métaux
L'interaction de la this compound avec les métaux est un autre domaine de recherche. L'étude de ces complexes peut fournir des informations sur le comportement environnemental des fluoroquinolones et leur utilisation potentielle dans les stratégies de biorémédiation .
Recherche sur les floculants
Bien que ce ne soit pas une application directe de la this compound, ses analogues structuraux et ses dérivés peuvent éclairer le développement de floculants utilisés dans le traitement de l'eau. La compréhension des propriétés chimiques de la this compound peut aider à concevoir des agents de purification de l'eau plus efficaces .
Technologie de destruction des PFAS
La recherche sur la this compound peut contribuer au développement de technologies comme DE-FLUORO, qui sont conçues pour décomposer les substances perfluoroalkylées et polyfluoroalkylées (PFAS) dans l'environnement. Ceci est essentiel pour gérer les contaminants qui présentent des risques pour la santé humaine et l'environnement .
Mécanisme D'action
- These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination .
Target of Action
Mode of Action
Pharmacokinetics
- Desfluoroenrofloxacin is well-absorbed after oral administration. Information on this parameter is not available. Details regarding protein binding remain unspecified. The compound’s metabolic pathways are not fully characterized. Data on elimination routes are lacking. The half-life of Desfluoroenrofloxacin is not specified. Clearance information is not provided .
Analyse Biochimique
Biochemical Properties
Desfluoroenrofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The interaction with these enzymes prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death . The compound’s affinity for these enzymes is a key factor in its antibacterial efficacy.
Cellular Effects
Desfluoroenrofloxacin exerts significant effects on various cell types and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cell types . These effects are mediated through the generation of reactive oxygen species and the activation of apoptotic pathways.
Molecular Mechanism
The molecular mechanism of desfluoroenrofloxacin involves binding to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex that prevents the re-ligation of cleaved DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, desfluoroenrofloxacin can inhibit the activity of other enzymes involved in DNA repair and replication, further enhancing its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desfluoroenrofloxacin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to desfluoroenrofloxacin in vitro has been associated with the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings.
Dosage Effects in Animal Models
The effects of desfluoroenrofloxacin vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates bacterial infections with minimal adverse effects . At higher doses, desfluoroenrofloxacin can cause toxicity, manifesting as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . These adverse effects underscore the importance of adhering to recommended dosage guidelines.
Metabolic Pathways
Desfluoroenrofloxacin is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary metabolites are excreted via the kidneys. The compound can also affect metabolic pathways by inhibiting enzymes involved in the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of desfluoroenrofloxacin.
Transport and Distribution
Desfluoroenrofloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution to various tissues, including the liver, kidneys, and lungs . The distribution pattern is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
Within cells, desfluoroenrofloxacin localizes primarily in the cytoplasm and the nucleus . The compound’s subcellular localization is influenced by its ability to diffuse across cell membranes and its affinity for DNA and nuclear proteins . This localization is critical for its antibacterial activity, as it allows desfluoroenrofloxacin to effectively target bacterial DNA replication and transcription processes.
Propriétés
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGMQAFQBYWUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160834 | |
| Record name | Desfluoroenrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138892-82-7 | |
| Record name | Desfluoroenrofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138892827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfluoroenrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESFLUOROENROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519X2B4U4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)






![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)
